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Welcome to the technical support guide for improving the purity of RNA isolated using Lithium
Chloride (LiCl). As a Senior Application Scientist, my goal is to provide you with not just

protocols, but the underlying scientific principles and field-tested insights to help you overcome

common challenges and achieve high-purity RNA for your critical downstream applications.

This guide is structured in a question-and-answer format to directly address the specific issues

you may encounter.

Troubleshooting Guide: Common Issues & Proven
Solutions
This section addresses specific problems encountered during and after LiCl precipitation. Each

answer provides a causal explanation and a step-by-step remedial protocol.

Question 1: My final RNA sample has a low A260/A230
ratio (<1.8). What is the likely contaminant, and how can
I improve it?
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Answer:

A low A260/A230 ratio is a classic indicator of contamination by substances that absorb light at

230 nm. In the context of RNA isolation, the most common culprits are guanidine thiocyanate (a

salt prevalent in many lysis buffers like TRIzol) and polysaccharides, particularly from plant or

bacterial sources.[1][2] While LiCl precipitation is effective at removing many

polysaccharides[3][4], residual salts from upstream steps are a frequent cause of this issue.

The underlying mechanism is insufficient removal of these contaminants prior to final

resuspension. The critical step for removing residual salts like LiCl and guanidinium salts is the

70% ethanol wash performed after pelleting the RNA.[1][5] Incomplete removal of the

supernatant or a rushed wash step will result in salt carryover and a suppressed A260/A230

ratio.

Remedial Protocol: Re-precipitation and Enhanced Washing

Re-precipitate the RNA: To your existing RNA sample, add 0.1 volumes of 3 M sodium

acetate (pH 5.2) and 2.5–3 volumes of 100% ice-cold ethanol.

Incubate: Mix thoroughly and incubate at -20°C for at least 30 minutes to ensure complete

precipitation.

Pellet the RNA: Centrifuge at maximum speed (≥12,000 x g) for 15–30 minutes at 4°C.

Wash Meticulously: Carefully decant the supernatant. Add 500 µL of ice-cold 70% ethanol to

the pellet. Vortex gently to dislodge the pellet and wash away residual salts.

Re-pellet: Centrifuge for 5 minutes at ≥12,000 x g at 4°C.

Repeat Wash (Optional but Recommended): For persistent contamination, repeat steps 4

and 5.

Dry the Pellet: Carefully remove all supernatant with a pipette. Air-dry the pellet for 5–10

minutes. Do not over-dry, as this can make resuspension difficult.

Resuspend: Resuspend the clean RNA pellet in an appropriate volume of nuclease-free

water.
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Question 2: I see a band corresponding to genomic DNA
on my gel analysis after LiCl precipitation. Isn't this
method supposed to exclude DNA?
Answer:

This is an excellent and common question. LiCl precipitation offers a major advantage over

alcohol-based methods in that it does not efficiently precipitate DNA.[6][7][8] The biophysical

basis for this selectivity lies in the differential solubility of RNA and double-stranded DNA in high

molar concentrations of lithium salts. However, this selectivity is not absolute.

Contamination can occur under two primary conditions:

Overloaded Sample: If the initial lysate contains an extremely high concentration of genomic

DNA, some of it can be physically trapped and carried over during the precipitation process.

Suboptimal LiCl Concentration: Using a LiCl concentration that is too low may not create

conditions stringent enough for selective RNA precipitation.

For most applications, the amount of DNA carryover is negligible. However, for highly sensitive

downstream applications like RNA-sequencing or qPCR from low-expression genes, even

minute amounts of DNA can be problematic.

Recommended Workflow for DNA-Free RNA

To ensure complete removal of DNA, a DNase I digestion should be performed before the LiCl

precipitation step. Applying DNase I after LiCl precipitation is less effective and can interfere

with RNA integrity.

Perform Initial RNA Isolation: Isolate total nucleic acids using your preferred method (e.g.,

TRIzol, column-based kit).

DNase I Digestion: Resuspend the nucleic acid pellet in an appropriate buffer and treat with

RNase-free DNase I according to the manufacturer's protocol.

Inactivate DNase: Stop the reaction, typically by heat inactivation or using an EDTA-based

stop solution.
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Proceed with LiCl Precipitation: Use the now DNA-free RNA solution as the input for the

standard LiCl precipitation protocol (detailed below). This step will then effectively remove

the DNase I enzyme, salts from the digestion buffer, and other contaminants.[9]

Question 3: My RNA yield is significantly lower than
expected. What factors could be responsible?
Answer:

Low RNA yield after LiCl precipitation can typically be traced back to one of three factors: the

nature of the RNA itself, the concentration of the RNA in solution, or suboptimal protocol

execution.

Inefficient Precipitation of Small RNAs: LiCl is known to be less efficient for precipitating

small RNA species, generally those less than 100-200 nucleotides in length.[10][11][12] If

your target RNA is a microRNA, tRNA, or other small non-coding RNA, LiCl is not the ideal

choice for purification, and a standard ethanol precipitation or a dedicated small RNA

isolation kit would be superior.

Low Starting RNA Concentration: While some studies show effective precipitation at

concentrations as low as 5 µg/mL, it is generally accepted that LiCl works most efficiently

when the RNA concentration is relatively high.[5][7] If your starting sample is very dilute,

recovery will be poor.

Incomplete Pelleting or Pellet Loss: The RNA pellet formed by LiCl can sometimes be less

compact and more translucent than pellets from ethanol precipitation. It is crucial to use

sufficient centrifugation force and time (e.g., ≥12,000 x g for 15-30 minutes at 4°C) and to be

extremely careful when decanting the supernatant to avoid aspirating the pellet.

Troubleshooting Steps for Low Yield:

Assess RNA Target: Confirm that your RNA of interest is large enough for efficient LiCl

precipitation (>200 nt).

Increase Incubation Time: Extending the incubation at -20°C, even overnight, can sometimes

improve the recovery of lower concentration samples.[13]
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Use a Co-precipitant: For dilute samples, adding a co-precipitant like glycogen or linear

polyacrylamide (LPA) can aid in visualizing the pellet and improving recovery. Ensure the co-

precipitant is nuclease-free.

Frequently Asked Questions (FAQs)
Q1: What is the scientific principle behind LiCl's
selectivity for RNA?
The selectivity of LiCl hinges on the principles of nucleic acid solubility in high salt solutions.

RNA, being single-stranded and possessing a 2'-hydroxyl group on its ribose sugar, has a

different hydration shell and charge distribution compared to the more rigid, double-helical

structure of DNA. In a high molar LiCl solution, the solvation properties of water are altered,

leading to the preferential insolubility and precipitation of larger RNA molecules. Conversely,

DNA, proteins, and many polysaccharides remain soluble under these conditions and are

washed away in the supernatant.[6][7][14]

Q2: Can residual LiCl inhibit my downstream enzymatic
reactions?
Absolutely. This is a critical point of awareness for any researcher using this method. Chloride

ions (Cl⁻) are known inhibitors of many enzymes used in molecular biology, including reverse

transcriptases and DNA polymerases.[14][15] Therefore, complete removal of LiCl is

paramount. The 70% ethanol wash step is not optional; it is essential for desalinating the pellet.

A thorough wash ensures that the final resuspended RNA is free of inhibitory salts and ready

for downstream use.[5]

Q3: When is LiCl precipitation the preferred method over
standard ethanol precipitation?
Choose LiCl precipitation when you anticipate specific types of contamination in your sample. It

is the superior method for:

Samples with high DNA, protein, or carbohydrate content: This is common when working

with crude extracts from plant tissues, fungi, or certain bacteria.[3][4]
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Purifying RNA from in vitro transcription (IVT) reactions: LiCl is highly effective at removing

unincorporated nucleotides and enzymes from IVT reactions, leading to a more accurate

quantification of the transcript yield by UV spectrophotometry.[6][16]

Ethanol or isopropanol precipitation should be used when co-precipitation of all nucleic acids

(including DNA and small RNAs) is desired or when the sample is already relatively pure.[15]

Key Experimental Protocols & Parameters
Table 1: Critical Parameters for LiCl Precipitation

Parameter Recommended Value Rationale & Notes

Final LiCl Concentration 2.5 M - 4.0 M

2.5 M is a common starting

point.[5] Higher concentrations

(up to 10 M) have been used

for polysaccharide-rich

samples, but may reduce yield.

[17]

Incubation Temperature -20°C

Provides a good balance of

precipitation efficiency and

practicality.[5][10] Incubation

on ice (4°C) is also effective.

[18]

Incubation Time 30 minutes to overnight

30-60 minutes is sufficient for

most applications.[5] Overnight

incubation may improve yield

for dilute samples.[13]

Centrifugation
≥12,000 x g for 15-30 min at

4°C

Ensures complete pelleting of

the RNA precipitate.

Ethanol Wash
1-2 washes with ice-cold 70%

ethanol

Crucial step. Removes residual

LiCl and other salts that can

inhibit downstream enzymes.

[5][15]
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Workflow Diagram: RNA Purification using LiCl
Precipitation
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Click to download full resolution via product page

Caption: Workflow for purifying RNA using LiCl precipitation.

Standard Protocol: LiCl Precipitation for RNA
Purification

Adjust Volume: Start with your RNA sample in an aqueous solution. If the volume is large,

first precipitate with ethanol and resuspend in a smaller volume of nuclease-free water.

Add LiCl: Add 1/3 volume of sterile, nuclease-free 8 M LiCl to your sample to achieve a final

concentration of 2 M (or adjust as needed per Table 1). For example, to 100 µL of RNA

solution, add 33.3 µL of 8 M LiCl. Mix thoroughly by gentle vortexing.

Incubate: Incubate the mixture at -20°C for at least 30 minutes.

Centrifuge: Pellet the RNA by centrifuging at ≥12,000 x g for 15 minutes at 4°C. You should

see a small white pellet.

Wash: Carefully discard the supernatant. Add at least 200 µL of ice-cold 70% ethanol.

Re-pellet: Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

Dry: Carefully remove all the ethanol with a pipette. Air-dry the pellet for 5-10 minutes at

room temperature.

Resuspend: Resuspend the RNA pellet in the desired volume of nuclease-free water or

buffer (e.g., 10 mM Tris, 1 mM EDTA).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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